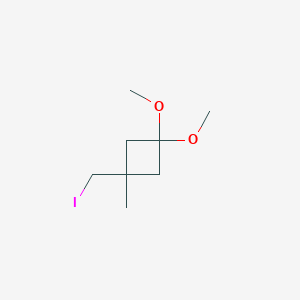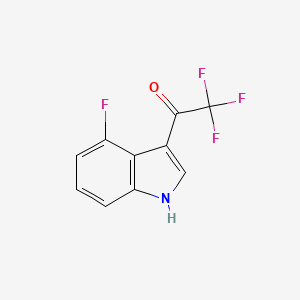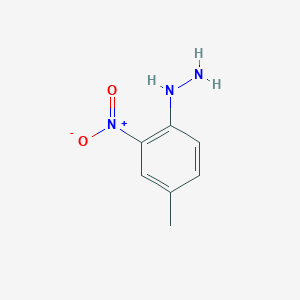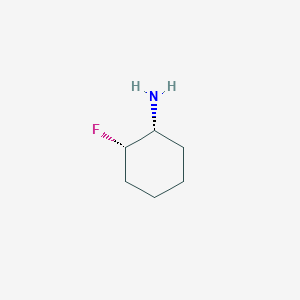![molecular formula C19H26N2O3 B12281001 2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)
2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure. The Boc protecting group is then introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one: This compound has a benzyl group instead of the Boc group, which affects its reactivity and applications.
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride: This compound lacks the Boc protecting group and is often used in different contexts due to its different chemical properties.
Uniqueness
7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 1-oxo-2-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-12-7-10-19(14-20)11-13-21(16(19)22)15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |
Clave InChI |
GJQCSRWKSRNBOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)


![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)





